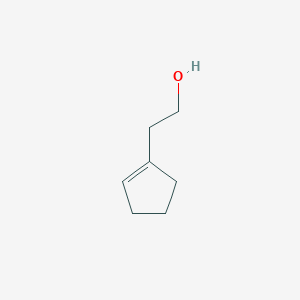

Cyclopentene-1-ethanol

Beschreibung

Eigenschaften

Molekularformel |

C7H12O |

|---|---|

Molekulargewicht |

112.17 g/mol |

IUPAC-Name |

2-(cyclopenten-1-yl)ethanol |

InChI |

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h3,8H,1-2,4-6H2 |

InChI-Schlüssel |

PITACPQSQRHIGV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=C(C1)CCO |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cyclopentene-1-ethanol serves as a crucial building block in organic synthesis. It can be utilized to produce various derivatives through functionalization reactions. For instance, it can undergo oxidation to form cyclopentene-1-aldehyde or cyclopentene-1-carboxylic acid, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Case Study: Synthesis of Cyclopentene Derivatives

A study demonstrated the synthesis of cyclopentene derivatives via the reaction of cyclopentene-1-ethanol with different reagents under controlled conditions. The resulting products showed promising biological activity, indicating potential pharmaceutical applications .

Polymer Chemistry

Cyclopentene-1-ethanol can be used as a monomer in polymerization processes. Its ability to participate in ring-opening polymerization leads to the formation of novel polymers with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and sealants.

Data Table: Polymerization Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Polycyclopentene | High thermal stability | High-performance coatings |

| Cyclopentene Copolymers | Enhanced flexibility and strength | Adhesives and sealants |

Fuel Additives

Research indicates that cyclopentene derivatives can enhance the performance of fuels. Cyclopentene-1-ethanol has been studied for its potential as an additive to improve combustion efficiency and reduce emissions in gasoline engines .

Case Study: Combustion Studies

A series of combustion experiments evaluated the effects of adding cyclopentene derivatives to gasoline blends. Results showed improved ignition timing and reduced emissions compared to standard fuels, highlighting its potential as a sustainable fuel additive .

Recent studies have explored the biological activity of cyclopentene derivatives, including cyclopentene-1-ethanol. These compounds have shown promise in anti-inflammatory and antimicrobial activities, making them candidates for further pharmacological investigation.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of cyclopentene-1-ethanol against various pathogens. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Alkyl Cyclopentanols

Structural and Functional Differences

- 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16 g/mol) : A monocyclic alcohol with a methyl group on the cyclopentane ring. Its reduced ring strain compared to cyclopentene-1-ethanol may result in lower reactivity.

Physicochemical Properties

Data from alkyl cyclopentanols (e.g., densities and refractive indices) :

| Compound | Density (g/cm³) | Refractive Index (n₂₀ᴰ) |

|---|---|---|

| Alkyl-cyclopentanol* | 0.92–0.98 | 1.45–1.48 |

| Alkyl-cyclopentane | 0.75–0.80 | 1.40–1.42 |

*Cyclopentene-1-ethanol is expected to have higher density (~1.0–1.05 g/cm³) and refractive index (~1.48–1.50) due to the polar -OH group and conjugated double bond .

Comparison with Cyclopentene Derivatives

1-Ethyl-3-methylcyclopent-1-ene (C₈H₁₄, CAS MFCD00061053)

- Structure : Cyclopentene with ethyl and methyl substituents.

- Reactivity : The double bond enables electrophilic additions (e.g., halogenation), but lacks the -OH group, limiting hydrogen-bonding interactions.

- Applications : Primarily used as a hydrocarbon solvent or intermediate in organic synthesis.

Cyclopentene-1-acetic Acid (C₇H₁₀O₂)

- Functionality : Combines cyclopentene with a carboxylic acid group.

- Key Difference: The -COOH group enhances acidity (pKa ~4–5) compared to the neutral -OH in cyclopentene-1-ethanol (pKa ~16–18) .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process involves two sequential steps:

-

Spirocyclization : Azlactone derivatives react with α,β-unsaturated aldehydes (enals) in the presence of Pd₂(dba)₃ and a chiral secondary amine catalyst. This step forms a spirocyclic intermediate via Conia–ene cyclization, achieving up to 98% enantiomeric excess (ee).

-

Acidic Azlactone Opening : The intermediate undergoes hydrolysis under acidic conditions, cleaving the azlactone ring to introduce hydroxyl groups.

Key optimization parameters include:

Table 1: Catalytic Asymmetric Synthesis of Cyclopentene Derivatives

| Enal Substituent | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cinnamaldehyde | I | THF | 89 | 98 |

| 4-NO₂-Cinnamal | I | EtOAc | 72 | 97 |

| 4-OMe-Cinnamal | I | THF | 85 | 96 |

This method’s scalability was validated in gram-scale reactions, yielding cyclopentene products with 94% ee.

Thiazole Salt-Catalyzed Condensation and Cyclization

A Chinese patent (CN104496781A) outlines a three-step synthesis of alkyl cyclopentene alcohol ketones, adaptable to cyclopentene-1-ethanol. The route emphasizes mild conditions and industrial feasibility.

Stepwise Procedure

-

Diketone Formation : 2-ethoxy acetaldehyde reacts with conjugated ketenes or Mannich bases using a thiazolium salt catalyst (e.g., chlorinated 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium) under alkaline conditions. This yields 1-ethoxy-2,5-diketones at 70–80°C with 62–65% yields.

-

Intramolecular Cyclization : The diketone undergoes base-mediated condensation (e.g., KOH/EtOH) to form a cyclopentene methyl ether intermediate.

-

Acidic Hydrolysis : The ether intermediate is hydrolyzed with sulfuric acid to yield the final alcohol ketone.

Table 2: Thiazole Salt-Catalyzed Synthesis Optimization

| Step | Conditions | Yield (%) |

|---|---|---|

| Diketone Formation | 80°C, DMF, 9 hr | 65 |

| Cyclization | KOH, EtOH, 15 hr | 58 |

| Hydrolysis | 10% H₂SO₄, 4 hr | 53 |

This method’s modularity allows substituent variation by modifying the ketene or Mannich base.

Esterification-Hydrolysis Route from Cyclopentene

Another patent (CN102617290A) describes cyclopentanol synthesis from cyclopentene, offering insights into adapting the pathway for cyclopentene-1-ethanol.

Reaction Pathway

-

Esterification : Cyclopentene reacts with acetic acid over sulfonic acid resin catalysts (e.g., Zeo-karb) at 50–80°C to form cyclopentyl acetate.

-

Transesterification : The acetate undergoes base-catalyzed (e.g., CaO) exchange with methanol, producing cyclopentyl methyl ether.

-

Hydrolysis : Acidic cleavage of the ether yields cyclopentanol.

For cyclopentene-1-ethanol, introducing an ethanol group would require substituting methanol with ethanol in the transesterification step.

Table 3: Esterification-Hydrolysis Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Pressure | 0.2–0.3 MPa |

| Catalyst | Sulfonic acid resin |

| Yield | 52–56% (over three steps) |

Comparative Analysis of Methods

Efficiency and Scalability

-

Catalytic Asymmetric Synthesis : Superior enantiocontrol (>95% ee) but requires expensive palladium catalysts.

-

Thiazole Salt Method : Higher yields (up to 65%) and scalability but involves multi-step purification.

-

Esterification-Hydrolysis : Cost-effective for bulk production but lacks stereochemical control.

Industrial Applicability

The thiazole salt and esterification routes are better suited for large-scale synthesis due to readily available starting materials. Asymmetric methods remain valuable for pharmaceutical applications requiring chiral purity.

Q & A

Q. How do steric and electronic effects influence Cyclopentene-1-ethanol’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- Steric Effects : Use bulky dienophiles (e.g., maleic anhydride) to assess endo/exo selectivity via HPLC .

- Electronic Effects : Compare reaction rates with electron-deficient (e.g., nitroethylene) vs. electron-rich dienophiles .

- Data Interpretation : Correlate Hammett constants (σ) with rate constants for quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.